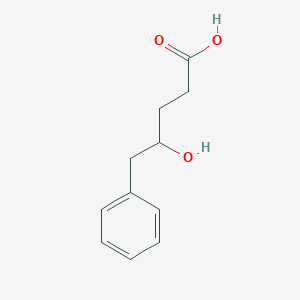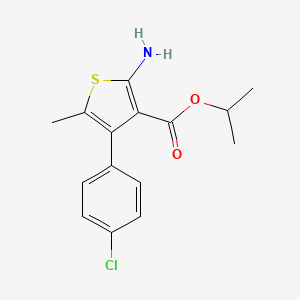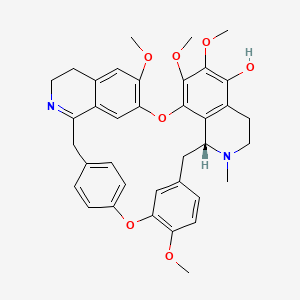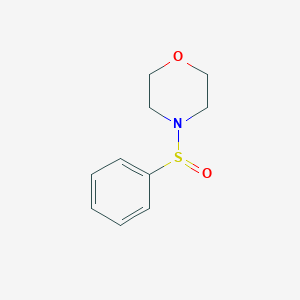
4-Hydroxy-5-phenyl-valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-phenyl-valeric acid is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by a hydroxyl group attached to the fourth carbon and a phenyl group attached to the fifth carbon of the valeric acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-valeric acid typically involves the hydroxylation of 5-phenylvaleric acid. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as biocatalysis using specific enzymes that can selectively hydroxylate the valeric acid chain. This method is advantageous due to its specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-phenyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 4-Keto-5-phenyl-valeric acid or 4-carboxy-5-phenyl-valeric acid.
Reduction: 4-Hydroxy-5-phenyl-pentanol.
Substitution: 4-Halo-5-phenyl-valeric acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-phenyl-valeric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving hydroxylation.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-phenyl-valeric acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, influencing metabolic pathways. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylvaleric acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-5-phenyl-pentanoic acid: Similar structure but with a different chain length, affecting its physical and chemical properties.
4-Hydroxy-5-phenyl-valeric acid-O-glucuronide: A glucuronide conjugate, which is more water-soluble and has different biological activity.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and a phenyl group on the valeric acid chain, providing a combination of hydrophilic and hydrophobic properties. This dual functionality makes it versatile in various chemical and biological applications.
Propiedades
Número CAS |
174720-07-1 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Clave InChI |
OTIPOAGPXXBSSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)




![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)

![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)



